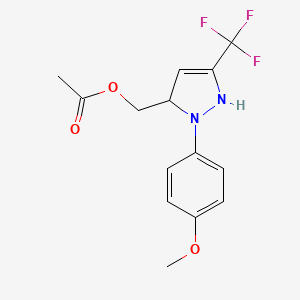
3-Chloro-5-fluorophenethyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-fluorophenethyl bromide is an organic compound with the molecular formula C8H8BrClF It is a derivative of phenethyl bromide, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluorophenethyl bromide typically involves the bromination of 3-Chloro-5-fluorotoluene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a bromine atom at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-Chloro-5-fluorophenethyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzylic position can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form 3-Chloro-5-fluorophenethyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) can be used to replace the bromine atom with an azide group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: 3-Chloro-5-fluoro-phenethyl azide
Oxidation: 3-Chloro-5-fluoro-benzyl ketone or 3-Chloro-5-fluoro-benzoic acid
Reduction: 3-Chloro-5-fluoro-phenethyl alcohol
科学的研究の応用
3-Chloro-5-fluorophenethyl bromide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs with potential therapeutic effects, particularly in targeting specific biological pathways.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions.
作用機序
The mechanism of action of 3-Chloro-5-fluorophenethyl bromide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool for studying molecular interactions and developing new therapeutic agents.
類似化合物との比較
Similar Compounds
3-Chloro-5-fluorotoluene: A precursor in the synthesis of 3-Chloro-5-fluorophenethyl bromide.
3-Chloro-5-fluorophenethyl alcohol: A reduction product of this compound.
3-Chloro-5-fluoro-benzyl ketone: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and selectivity in various reactions, making it a valuable intermediate in organic synthesis and drug development.
特性
分子式 |
C8H7BrClF |
|---|---|
分子量 |
237.49 g/mol |
IUPAC名 |
1-(2-bromoethyl)-3-chloro-5-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2 |
InChIキー |
VASIAYMYNDQBJQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)Cl)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12868928.png)
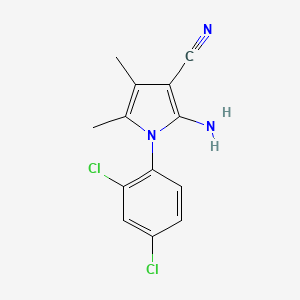

![4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12868957.png)

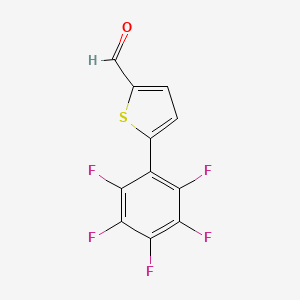

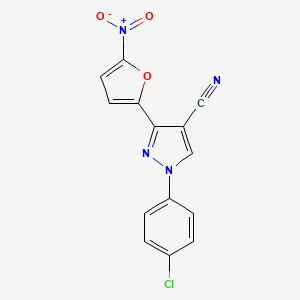
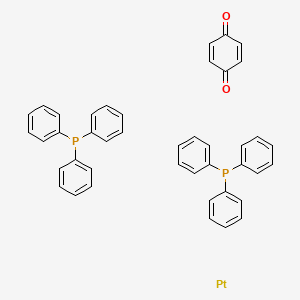


![(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12869019.png)
![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)
